molecular formula C18H16O5 B14957693 methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

Cat. No.: B14957693
M. Wt: 312.3 g/mol
InChI Key: GNJYMNITYSCXQG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₇H₁₄O₅ Molecular Weight: 298.29–298.30 g/mol CAS Registry Number: 314744-86-0 Storage: Not explicitly stated, but standard protocols for oxygen-sensitive chromen derivatives are recommended. Structural Features:

  • A benzo[c]chromen core substituted with a methyl group at position 4 and a keto group at position 5.
  • A propanoic acid side chain attached via an ether linkage at position 3 of the chromen system.

This compound is cataloged as a building block (Catalog Number: 064781) for synthetic chemistry applications .

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

methyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxypropanoate

InChI

InChI=1S/C18H16O5/c1-10-15(22-11(2)17(19)21-3)9-8-13-12-6-4-5-7-14(12)18(20)23-16(10)13/h4-9,11H,1-3H3

InChI Key

GNJYMNITYSCXQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromen-3-ol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in these processes .

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds share structural motifs with the target acid, enabling comparative analysis of substituent effects and physicochemical properties:

2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid (CAS 853892-40-7)

Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate (Compound 1.5c)

4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate (PubChem CID: 1751686)

Structural and Functional Group Differences

Compound Core Structure Substituents Key Functional Groups
Target acid (CAS 314744-86-0) Benzo[c]chromen 4-methyl, 6-oxo, propanoic acid at C3 Keto, ether, carboxylic acid
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid Chromen 3,4,7-trimethyl, 2-oxo, propanoic acid at C5 Keto, ether, carboxylic acid
Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-chroman-2-yl)propanoate Chroman 6-methoxy, 3-methyl, 4-phenyl, silyl group Ether, silyl, ester, chiral centers
Benzo[c]chromen-indole derivative (CID 1751686) Benzo[c]chromen 4-methyl, 6-oxo, indole-3-yl, benzyloxycarbonyl-amino group Keto, ester, indole, carbamate

Physicochemical Properties

Property Target Acid Trimethyl Chromen Acid Chroman-Silyl Ester Indole Derivative
Molecular Weight (g/mol) 298.29 276.29 Not reported 601.61 (estimated)
Purity 95% 95% (analogous catalog entry) 64% yield Not reported
Key Spectral Data NMR, IR, HRMS Not available ¹H/¹³C NMR LogP: 6.6
Bioactivity Not reported Not reported Not reported Preliminary docking studies

Research Findings and Limitations

  • Purity : The target acid and its trimethyl analog are available at 95% purity, indicating robust synthetic protocols .
  • Structural Flexibility : Substituents at the chromen/chroman core (e.g., methyl, phenyl, silyl groups) significantly alter molecular weight and polarity .
  • Limitations : Data on biological activity, solubility, and detailed mechanistic studies are absent in the provided evidence.

Biological Activity

Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a compound derived from the coumarin family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C₁₇H₁₄O₅
  • CAS Number : 314744-86-0
  • MDL Number : MFCD02081427

The biological activity of this compound can be attributed to its interactions with various biological targets. The compound exhibits significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's. AChE inhibitors are known to enhance acetylcholine levels in the brain, thereby improving cognitive function.

Key Findings from Research Studies

  • Acetylcholinesterase Inhibition :
    • Compounds with a coumarin core have been shown to possess potent AChE inhibitory activity. For instance, a study demonstrated that derivatives of 4-hydroxycoumarin exhibited IC50 values as low as 2.7 µM against AChE, indicating strong potential for treating cognitive decline associated with Alzheimer’s disease .
  • Antimicrobial Activity :
    • Research has indicated that coumarin derivatives exhibit antimicrobial properties. A study highlighted that certain coumarin compounds showed activity against various bacterial strains, suggesting that this compound may also possess similar antimicrobial effects .
  • Anti-inflammatory Effects :
    • Coumarins are known for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

Case Studies and Experimental Data

StudyFocusFindings
Study 1AChE InhibitionMethyl derivatives showed IC50 values ranging from 2.7 µM to 10 µM against AChE, indicating significant potential for cognitive enhancement therapies .
Study 2Antimicrobial ActivitySeveral coumarin derivatives demonstrated antibacterial effects with MIC values ranging from 6.25 to 1000 µg/mL against E. coli and Bacillus cereus .
Study 3Anti-inflammatory ActivityCoumarin compounds reduced TNF-alpha and IL-6 levels in vitro, suggesting potential therapeutic roles in inflammatory diseases .

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